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This guide provides an objective comparison of two significant post-translational modifications

(PTMs): lysine 2-hydroxyisobutyrylation (Khib) and the well-characterized lysine acetylation

(Kac). Aimed at researchers, scientists, and drug development professionals, this document

outlines their structural differences, functional overlaps, and unique roles in cellular regulation,

supported by experimental data and detailed methodologies.

Introduction and Overview
Protein post-translational modifications are critical for expanding the functional diversity of the

proteome. Among the various types of lysine acylations, acetylation (Kac) has long been

recognized as a key regulator of protein function, particularly in histone biology and gene

expression.[1][2] More recently, lysine 2-hydroxyisobutyrylation (Khib) was identified as a new,

evolutionarily conserved PTM.[3] While both modifications are found on histones and non-

histone proteins, influencing a wide array of cellular processes, they possess distinct structural

and functional characteristics.[3][4]

Khib and Kac are dynamically regulated by metabolic states, linking cellular metabolism to

epigenetic and proteomic landscapes.[5][6] This guide delves into a comparative analysis of

their chemical nature, regulatory enzymes, and functional implications in epigenetics and

metabolism.
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The primary distinction between Khib and Kac lies in the acyl group transferred to the ε-amino

group of a lysine residue.

Lysine Acetylation (Kac): Involves the addition of an acetyl group (-COCH₃). This

modification neutralizes the positive charge of the lysine side chain.[2][7][8]

Lysine 2-Hydroxyisobutyrylation (Khib): Involves the addition of a 2-hydroxyisobutyryl group

(-COC(CH₃)₂OH). Like acetylation, Khib neutralizes the positive charge. However, the

presence of a hydroxyl (-OH) group in Khib is a key structural difference, allowing it to

potentially form hydrogen bonds, which is not possible for the acetyl group.[3][9] This

additional hydrogen-bonding capability suggests a distinct mechanism for mediating protein

interactions and functions.[3]

Unmodified Lysine Lysine Acetylation (Kac) Lysine 2-Hydroxyisobutyrylation (Khib)

Positive Charge (+) Charge Neutralized
No H-bond Donor

Charge Neutralized
Potential H-bond Donor (-OH)

Click to download full resolution via product page

Caption: Structural comparison of unmodified, acetylated, and 2-hydroxyisobutyrylated lysine.

Comparative Data Presentation
The following tables summarize the key differences and overlaps between Khib and lysine

acetylation based on current experimental evidence.
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.bosterbio.com/pathway-maps/epigenetics/epigenetic-writers-and-erasers-of-histones-h3-pathway
https://www.cellsignal.com/pathways/epigenetic-histone-h2a-h2b-h4-pathway
https://www.cellsignal.com/pathways/epigenetic-histone-h3-pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC7482994/
https://www.researchgate.net/publication/298213494_Metabolic_Regulation_of_Gene_Expression_by_Histone_Lysine_b-Hydroxybutyrylation
https://pmc.ncbi.nlm.nih.gov/articles/PMC7482994/
https://www.benchchem.com/product/b6596572?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6596572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Lysine 2-
Hydroxyisobutyrylation
(Khib)

Lysine Acetylation (Kac)

Acyl Group 2-hydroxyisobutyryl Acetyl

Charge Effect
Neutralizes positive charge of

lysine

Neutralizes positive charge of

lysine[2][8]

Structural Feature
Contains a hydroxyl group

(potential H-bond donor)[3]
Lacks a hydroxyl group

Metabolic Precursor 2-hydroxyisobutyryl-CoA[3] Acetyl-CoA[6]

Known "Writers" p300, Tip60/Esa1p[1][4][10]
p300/CBP, GCN5, PCAF,

Tip60, MOF[2][11]

Known "Erasers"
HDAC2, HDAC3, CobB (in

bacteria)[3][12]

Class I, II, IV HDACs; Sirtuins

(Class III)[2][8]

Subcellular Localization
Nucleus, Cytoplasm,

Mitochondria[3][4]

Primarily Nucleus and

Cytoplasm; less in

Mitochondria[3][4]

Table 2: Functional Comparison in Key Cellular Processes
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Cellular Process Role of Khib Role of Kac
Quantitative
Insights

Gene Transcription

Histone mark

associated with active

gene transcription.[3]

[4] Has a unique

genomic distribution

distinct from Kac.[3]

Well-established

histone mark of active

transcription.[1][2]

Enriched at promoters

and enhancers.

In Arabidopsis, co-

enrichment of histone

Khib and H3K23ac

correlates with higher

gene expression

levels than either

mark alone.[1]

Metabolic Regulation

Found on numerous

crucial metabolic

enzymes, including 54

in

glycolysis/gluconeoge

nesis and the TCA

cycle.[3] Regulates

glycolysis in response

to glucose availability.

[4][12]

Modulates the activity

of key glycolytic and

metabolic enzymes.[4]

p300 differentially

regulates Khib and

Kac on distinct lysine

sites; only 6 of 149

p300-targeted Khib

sites overlapped with

693 p300-targeted

Kac sites.[4]

DNA Damage Repair

Seven of eight

proteins in the DNA-

PK-Ku-eIF2-NF90-

NF45 complex

involved in DNA

double-strand break

repair are 2-

hydroxyisobutyrylated.

[3]

Acetylation of proteins

like p53 is critical for

regulating the DNA

damage response.

Proteomic studies

show Khib is enriched

in protein export and

RNA transport

pathways, similar to

acetylation.[3]

Regulatory Mechanisms: Writers and Erasers
The enzymatic machinery that adds ("writers") and removes ("erasers") Khib and Kac shows

significant overlap, suggesting a complex regulatory crosstalk.[2][7][8][13]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7482994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7482994/
https://academic.oup.com/nar/article/49/13/7347/6308981
https://www.bosterbio.com/pathway-maps/epigenetics/epigenetic-writers-and-erasers-of-histones-h3-pathway
https://academic.oup.com/nar/article/49/13/7347/6308981
https://pmc.ncbi.nlm.nih.gov/articles/PMC7482994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029451/
https://www.researchgate.net/publication/371725795_Functions_of_lysine_2-hydroxyisobutyrylation_and_future_perspectives_on_plants
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7482994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7482994/
https://www.bosterbio.com/pathway-maps/epigenetics/epigenetic-writers-and-erasers-of-histones-h3-pathway
https://www.cellsignal.com/pathways/epigenetic-histone-h2a-h2b-h4-pathway
https://www.cellsignal.com/pathways/epigenetic-histone-h3-pathway
https://www.epigentek.com/catalog/histone-modification-enzymes-exploring-the-writers-and-erasers-n-6.html?newsPath=17
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6596572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Writers: The well-known lysine acetyltransferase (KAT) p300 also functions as a potent

lysine 2-hydroxyisobutyryltransferase.[4] However, studies show that p300 can selectively

catalyze Khib and Kac on different protein substrates or distinct lysine sites on the same

substrate, indicating an intrinsic ability to select for specific acyl-CoA-dependent

modifications.[4]

Erasers: Class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3, have been

identified as efficient erasers of Khib.[3] This functional overlap with their established role as

deacetylases places them at a critical node for integrating different metabolic signals.

Writers Erasers

Substrate Protein
(e.g., Histone, Enzyme)

p300

Acetylated Protein
(Kac)

HDACs
(e.g., HDAC2, HDAC3)

2-Hydroxyisobutyrylated
Protein (Khib)

 + Acetyl-CoA

 + 2-Hydroxyisobutyryl-CoA

 Deacetylation

 De-2-hydroxyisobutyrylation

Click to download full resolution via product page

Caption: Overlapping enzymatic regulation of Khib and Kac by writers (p300) and erasers

(HDACs).

Experimental Protocols
Proteomic Identification of Khib and Kac Sites
The global analysis of Khib and Kac is predominantly achieved through an immunoaffinity-

based proteomics approach. This method is essential for identifying thousands of modification

sites and understanding their systemic roles.

Methodology:

Protein Extraction and Digestion:
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Cells or tissues are lysed in a buffer containing inhibitors for deacetylases and other

proteases to preserve the PTMs.

Proteins are extracted, quantified, and digested into peptides, typically using trypsin.

Immunoaffinity Enrichment:

The resulting peptide mixture is incubated with high-affinity pan-specific antibodies that

recognize either 2-hydroxyisobutyrylated lysine (pan-anti-Khib) or acetylated lysine (pan-

anti-Kac).[14][15][16]

These antibodies are typically conjugated to agarose or magnetic beads, which allows for

the specific capture and isolation of modified peptides from the complex mixture.

Elution and Mass Spectrometry:

The enriched peptides are eluted from the antibody-bead conjugate.

The sample is then analyzed by high-resolution liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Data Analysis:

The acquired MS/MS spectra are searched against a protein sequence database (e.g.,

UniProt) using search algorithms (e.g., MaxQuant, Sequest) to identify the modified

peptides and pinpoint the exact sites of Khib or Kac.
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Proteomic Workflow for Khib/Kac Site Identification

1. Cell/Tissue Lysate
(with HDAC inhibitors)

2. Protein Digestion
(e.g., Trypsin)

3. Immunoaffinity Enrichment
(with pan-anti-Khib or pan-anti-Kac Ab)

4. LC-MS/MS Analysis

5. Database Search &
Bioinformatic Analysis

Identified Khib/Kac
Proteins and Sites

Click to download full resolution via product page

Caption: Standard experimental workflow for identifying Khib and Kac sites via mass

spectrometry.

Conclusion
Lysine 2-hydroxyisobutyrylation (Khib) is emerging as a significant PTM with functions

comparable in scope to lysine acetylation. While both modifications neutralize lysine's positive

charge and are associated with transcriptional activation and metabolic regulation, Khib's

unique chemical structure—conferred by its hydroxyl group—and distinct targeting by enzymes

like p300 suggest non-redundant biological roles.[3][4] The overlap in the enzymatic machinery
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of writers and erasers points to a sophisticated crosstalk, allowing cells to integrate diverse

metabolic inputs to fine-tune protein function and gene expression.[1]

Future research will likely focus on identifying specific "reader" proteins that recognize the Khib

mark, further elucidating the downstream signaling pathways it governs. For drug development

professionals, the shared regulatory enzymes, such as HDACs, present potential targets for

modulating both acetylation and 2-hydroxyisobutyrylation pathways in disease states.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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